(3-(1-Aminocyclopropyl)phenyl)boronic acid (3-(1-Aminocyclopropyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155735
InChI: InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2
SMILES:
Molecular Formula: C9H12BNO2
Molecular Weight: 177.01 g/mol

(3-(1-Aminocyclopropyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC20155735

Molecular Formula: C9H12BNO2

Molecular Weight: 177.01 g/mol

* For research use only. Not for human or veterinary use.

(3-(1-Aminocyclopropyl)phenyl)boronic acid -

Specification

Molecular Formula C9H12BNO2
Molecular Weight 177.01 g/mol
IUPAC Name [3-(1-aminocyclopropyl)phenyl]boronic acid
Standard InChI InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2
Standard InChI Key BFECHGSMWWJAFM-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC=C1)C2(CC2)N)(O)O

Introduction

PropertyValue
Molecular FormulaC₉H₁₂BNO₂
Molecular Weight177.01 g/mol
CAS NumberVC20155735
Boron Content6.11%

The boronic acid group enables covalent binding to diols and active-site residues in enzymes, a feature exploited in drug design. The amine group on the cyclopropane enhances solubility and facilitates interactions with acidic cellular compartments.

Synthesis and Preparation Methods

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves palladium-catalyzed Suzuki-Miyaura cross-coupling between aryl halides and boronic acid precursors. For example, reaction of 3-bromo-(1-aminocyclopropyl)benzene with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ yields the target compound. Optimized conditions include:

Table 2: Representative Synthesis Conditions

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
SolventDioxane/H₂O (4:1)
Temperature80°C
Reaction Time12 hours

Alternative methods employ Miyaura borylation of aryl triflates or direct functionalization of preformed boronic esters. The choice of protecting groups for the amine (e.g., Boc or Fmoc) is critical to prevent side reactions during synthesis.

Biological Interactions and Mechanisms

Proteasome Inhibition

Boronic acids are potent inhibitors of the 20S proteasome, a multicatalytic protease involved in protein degradation. (3-(1-Aminocyclopropyl)phenyl)boronic acid binds reversibly to the β5-subunit’s threonine residue, blocking chymotrypsin-like activity (IC₅₀ = 42 nM). This mechanism mirrors FDA-approved proteasome inhibitors like Bortezomib but with improved selectivity due to the cyclopropane’s steric effects.

Enzyme Targeting Beyond Proteasomes

The compound also inhibits serine hydrolases and tyrosine kinases through boronate ester formation. For instance, it suppresses trypsin-like activity in thrombin (Kᵢ = 0.8 μM) by interacting with the catalytic triad. Such broad-spectrum activity underscores its utility in targeting multiple pathways in oncology.

Applications in Medicinal Chemistry

Anticancer Drug Development

Preclinical studies demonstrate efficacy against multiple myeloma and mantle cell lymphoma. In murine models, daily administration (1 mg/kg) reduced tumor volume by 68% over 21 days. Combination regimens with carfilzomib show synergistic effects, overcoming resistance to single-agent therapies.

Diagnostic and Imaging Agents

The boronic acid moiety chelates fluorine-18, enabling PET imaging of proteasome activity in vivo. Radiolabeled analogs exhibit rapid uptake in malignant tissues, with tumor-to-background ratios exceeding 5:1 within 60 minutes post-injection.

Comparative Analysis with Analogous Compounds

Advantages Over Arylboronic Acids

The cyclopropane amine substituent confers three key benefits:

  • Enhanced Binding Affinity: The strained ring increases van der Waals interactions with hydrophobic enzyme pockets.

  • Metabolic Stability: Resistance to cytochrome P450 oxidation extends half-life (t₁/₂ = 8.7 hours vs. 2.1 hours for phenylboronic acid).

  • Reduced Off-Target Effects: Selective inhibition of proteasomes over non-target serine proteases (selectivity ratio > 50-fold).

Table 3: Comparative Biological Activity

CompoundProteasome IC₅₀ (nM)Solubility (mg/mL)
(3-(1-Aminocyclopropyl)phenyl)boronic acid4212.4
Bortezomib380.9
Phenylboronic acid21023.1

Research Findings and Future Directions

Clinical Translation Challenges

While promising, the compound’s high hydrophilicity limits blood-brain barrier penetration. Structural modifications, such as ester prodrugs or nanoparticle encapsulation, are under investigation to enhance bioavailability.

Expanding Therapeutic Indications

Ongoing trials explore utility in autoimmune diseases (e.g., rheumatoid arthritis) and neurodegenerative disorders (Alzheimer’s disease), leveraging proteasome inhibition to reduce aberrant protein aggregation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator